1-(4-Azidopiperidin-1-yl)ethan-1-one
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Overview
Description
1-(4-Azido-1-piperidyl)ethanone: is an organic compound that features a piperidine ring substituted with an azido group and an ethanone moiety. This compound is of interest due to its potential applications in various fields, including organic synthesis and medicinal chemistry. The presence of the azido group makes it a versatile intermediate for further chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions:
1-(4-Azido-1-piperidyl)ethanone can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 1-(4-chloro-1-piperidyl)ethanone with sodium azide. The reaction is typically carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile at elevated temperatures to facilitate the substitution process .
Industrial Production Methods:
Industrial production of 1-(4-azido-1-piperidyl)ethanone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Safety measures are crucial due to the potentially explosive nature of azides.
Chemical Reactions Analysis
Types of Reactions:
1-(4-Azido-1-piperidyl)ethanone undergoes various chemical reactions, including:
Substitution: The azido group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Cycloaddition: The azido group can engage in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Reduction: LiAlH4 in anhydrous ether or Pd/C with hydrogen gas.
Substitution: Sodium azide in DMSO or acetonitrile.
Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.
Major Products Formed:
Reduction: 1-(4-Amino-1-piperidyl)ethanone.
Substitution: Various substituted piperidines.
Cycloaddition: Triazole derivatives.
Scientific Research Applications
1-(4-Azido-1-piperidyl)ethanone has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antimicrobial activities.
Organic Synthesis: The compound is used as a building block for the synthesis of more complex molecules, including heterocycles and natural product analogs.
Chemical Biology: It is employed in bioorthogonal chemistry for labeling and tracking biomolecules.
Mechanism of Action
The mechanism of action of 1-(4-azido-1-piperidyl)ethanone largely depends on its chemical transformations. For instance, when reduced to its amine derivative, it can interact with biological targets such as enzymes and receptors. The azido group can also participate in click chemistry reactions, facilitating the conjugation of biomolecules .
Comparison with Similar Compounds
1-(4-Chloro-1-piperidyl)ethanone: A precursor in the synthesis of 1-(4-azido-1-piperidyl)ethanone.
1-(4-Amino-1-piperidyl)ethanone: The reduced form of 1-(4-azido-1-piperidyl)ethanone.
Piperidine: The parent compound, which is a common building block in organic synthesis.
Uniqueness:
1-(4-Azido-1-piperidyl)ethanone is unique due to the presence of the azido group, which imparts distinct reactivity and versatility in chemical transformations. This makes it a valuable intermediate for the synthesis of a wide range of compounds, including pharmaceuticals and biologically active molecules .
Properties
Molecular Formula |
C7H12N4O |
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Molecular Weight |
168.20 g/mol |
IUPAC Name |
1-(4-azidopiperidin-1-yl)ethanone |
InChI |
InChI=1S/C7H12N4O/c1-6(12)11-4-2-7(3-5-11)9-10-8/h7H,2-5H2,1H3 |
InChI Key |
IGLRYELUXSFVHU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC(CC1)N=[N+]=[N-] |
Origin of Product |
United States |
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